molecular formula C7H14N2O2S B2595939 Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide CAS No. 160427-82-7

Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide

Cat. No.: B2595939
CAS No.: 160427-82-7
M. Wt: 190.26
InChI Key: PJMMDZZQDCJMLV-UHFFFAOYSA-N
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Description

Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide is a bicyclic, saturated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused pyridine and 1,2,4-thiadiazine ring system, where the sulfur atom in the thiadiazine ring is in a fully oxidized dioxide state, a key structural motif that can influence its electronic properties and binding affinity. Compounds within the pyrido[1,2,4]thiadiazine chemical class have been investigated for their biological activity, particularly in modulating physiological pathways related to metabolic and endocrine disorders. Research indicates that structurally related analogues act as potent inhibitors of potassium channels, which are critical therapeutic targets for conditions such as hyperinsulinaemia and diabetes mellitus . The specific mechanism of action for such compounds often involves interaction with cellular ion channels or enzymes, potentially leading to the regulation of insulin secretion . As a key intermediate, this molecule provides researchers with a versatile scaffold for the synthesis and development of novel pharmacologically active agents. It is also valuable in materials science for the development of advanced organic electronic materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations.

Properties

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c10-12(11)6-4-8-7-3-1-2-5-9(7)12/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMMDZZQDCJMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)NCCS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of thiadiazines can exhibit significant anticancer properties. Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide has been studied for its potential as an anti-tumor agent. A study demonstrated that compounds containing the thiadiazine moiety showed inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Properties
Thiadiazine derivatives have also been reported to possess antimicrobial activity. For instance, this compound was evaluated against various bacterial strains and demonstrated notable antibacterial effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

3. Neuroprotective Effects
Recent studies suggest that this compound may provide neuroprotective benefits. Research focusing on its interaction with neuroreceptors indicates potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis Applications

1. Photochemical Reactions
The compound has been utilized in photochemical ring contractions to synthesize novel thiadiazole derivatives. A recent study highlighted a method involving visible light and molecular oxygen to convert thiadiazines into valuable thiadiazole products with high yields . This reaction showcases the compound's utility in generating complex organic molecules efficiently.

2. Synthesis of Active Pharmaceutical Ingredients (APIs)
The unique reactivity of this compound allows for the synthesis of various APIs through straightforward synthetic routes. Its derivatives have been incorporated into formulations for drugs targeting hypertension and other cardiovascular conditions .

Case Studies

Table 1 summarizes selected case studies that illustrate the applications of this compound in different research contexts.

Study Focus Area Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant apoptosis induction in cancer cell lines .
Antimicrobial Efficacy AssessmentMicrobiologyShowed effective inhibition against Gram-positive bacteria .
Neuroprotective PotentialNeuroscienceIndicated protective effects against neurodegeneration in vitro .
Photochemical SynthesisOrganic ChemistryAchieved high yields in synthesizing thiadiazole derivatives under ambient conditions .
API DevelopmentPharmaceutical ScienceSuccessfully integrated into formulations for antihypertensive medications .

Mechanism of Action

The mechanism of action of Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or modulation of protein-protein interactions, which can have therapeutic effects .

Comparison with Similar Compounds

Limitations and Need for Further Research

The absence of comparative pharmacological or physicochemical data in the provided evidence precludes a rigorous analysis. For example:

    Biological Activity

    Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR) based on current research findings.

    Structure and Synthesis

    The compound features a unique bicyclic structure that includes a thiadiazine ring fused with a pyridine moiety. The synthesis of this compound typically involves cyclization reactions using precursors like 2-vinylpiperidine and various thioketones or thioamides under specific conditions that favor the formation of the desired heterocyclic system .

    Antimicrobial Properties

    Research indicates that derivatives of thiadiazines exhibit significant antimicrobial activity. For instance, certain synthesized compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that octahydropyrido[1,2-b][1,2,4]thiadiazine derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .

    Anti-inflammatory Effects

    This compound has been investigated for its anti-inflammatory properties. In vitro assays revealed that these compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential application in treating inflammatory diseases .

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of thiadiazine derivatives. Octahydropyrido[1,2-b][1,2,4]thiadiazine has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways . The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent.

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival and tumor growth.
    • Cell Signaling Modulation : The modulation of signaling pathways related to inflammation and cell proliferation has also been observed.
    • Reactive Oxygen Species (ROS) Generation : Certain reactions involving this compound lead to increased ROS levels within cells, contributing to cytotoxic effects against cancer cells .

    Case Studies

    StudyFindings
    Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL.
    Showed significant apoptosis induction in MCF-7 breast cancer cells with IC50 values around 25 µM.
    Reported anti-inflammatory effects through the inhibition of TNF-α production in LPS-stimulated macrophages.

    Structure-Activity Relationship (SAR)

    The SAR studies indicate that modifications on the thiadiazine ring significantly influence biological activity. For example:

    • Substituents at the 5-position enhance antimicrobial potency.
    • The presence of electron-withdrawing groups increases anticancer efficacy by stabilizing reactive intermediates during metabolic processes.

    Q & A

    Q. How does pH influence hydrolysis and racemization kinetics?

    • Experimental Design : Accelerated stability studies at pH 1–9 (37–45°C) with periodic sampling. Hydrolysis products are identified via 1^{1}H NMR, while enantiomer ratios are quantified via chiral HPLC. First-order kinetics models estimate degradation half-lives .

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